molecular formula C5H10N2O2 B3164321 4-Nitropiperidine CAS No. 890853-07-3

4-Nitropiperidine

Cat. No. B3164321
CAS RN: 890853-07-3
M. Wt: 130.15 g/mol
InChI Key: OWXZCNQZUBIVHN-UHFFFAOYSA-N
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Description

4-Nitropiperidine is a chemical compound with the molecular formula C5H10N2O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant area of research, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and plays a significant role in drug design .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Scientific Research Applications

Synthesis and Pharmacological Applications

4-Nitropiperidine serves as an intermediate in chemical synthesis. It has been utilized in the preparation of N-Boc this compound, which shows promise in the synthesis of spiropiperidine analogs, like those found in maraviroc, a medication used in HIV treatment (Mullen, Miel, & Mckervey, 2010). Additionally, this compound derivatives have been studied for their potential applications in antihypertensive effects and as radioprotectors in medical fields, demonstrating their utility in pharmaceutical research (Wilcox & Pearlman, 2008); (Hahn et al., 1992).

Material Science and Biochemistry

In material science and biochemistry, this compound derivatives like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) are important. TOAC is known for inducing β-turns in peptides and acting as an electron spin resonance probe and fluorescence quencher, highlighting its significance in molecular studies (Toniolo, Crisma, & Formaggio, 1998).

Environmental Applications

This compound derivatives have also been researched for environmental applications. For instance, γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbents have been explored for their ability to bind and remove nitro compounds like 4-nitroaniline from water, demonstrating potential in environmental cleanup processes (Mahmoud et al., 2016).

Energetic Material Research

In the field of energetic materials, studies have explored the relationship between the energetic performance of nitramine compounds and the presence of nitramine groups, such as in 1-nitropiperidine. This research provides insights into the design of high-energy-density materials, which are critical in explosives and other applications (Xu et al., 2019).

Safety and Hazards

4-Nitropiperidine may react with strong oxidizing agents, especially peroxyacids . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . When heated to decomposition, this compound emits highly toxic fumes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-nitropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXZCNQZUBIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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